molecular formula C24H27NO6 B557679 Fmoc-D-Glu-OtBu CAS No. 109745-15-5

Fmoc-D-Glu-OtBu

Cat. No. B557679
M. Wt: 425,48 g/mole
InChI Key: GOPWHXPXSPIIQZ-HXUWFJFHSA-N
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Description

Fmoc-D-Glu-OtBu is the standard Fmoc-protected derivative of Glu used in peptide synthesis . It is used for coupling glutamic acid into peptide sequences .


Synthesis Analysis

The synthesis of Fmoc-D-Glu-OtBu involves several steps . It starts with the preparation of Glu (OtBu)2. Then, 1-tert-butyl ester of the Glu (OtBu)2 is selectively removed through copper salt to obtain Cu [Glu (OtBu)]x (x is equal to 1-2). Copper is then removed to obtain Glu (OtBu). Finally, Glu (OtBu) is reacted with Fmoc-Osu or Fmoc-Cl to obtain Fmoc-Glu (OtBu) .


Molecular Structure Analysis

The molecular formula of Fmoc-D-Glu-OtBu is C24H27NO6 . Its molecular weight is 425.47 g/mol .


Chemical Reactions Analysis

Fmoc-D-Glu-OtBu is widely used as a building block in peptide synthesis for the protection of amine groups . It can also be employed as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using Pd catalyst .


Physical And Chemical Properties Analysis

Fmoc-D-Glu-OtBu is a white powder . It has an optical activity of [α]/D +4.5±1, c = 1 in acetic acid: water (4:1) . Its melting point is between 86-96 °C .

Scientific Research Applications

The Fmoc (Fluorenylmethyloxycarbonyl) group is a type of protecting group used in solid-phase peptide synthesis. The OtBu (tert-butyl) group is another protecting group that’s often used to protect carboxylic acids during peptide synthesis .

  • Synthesis of cis-substituted cyclopropane carboxylic acids

    • Field : Organic Chemistry
    • Application : Fmoc-Glu(OtBu)-OH can be used as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids .
    • Method : This involves C-H activation of cyclopropane carboxamides using a palladium catalyst .
    • Outcome : The result is the formation of cis-substituted cyclopropane carboxylic acids .
  • Preparation of multi-small molecule-conjugated PTX (paclitaxel) derivatives

    • Field : Medicinal Chemistry
    • Application : Fmoc-Glu(OtBu)-OH can be used as a linker in the preparation of multi-small molecule-conjugated PTX (paclitaxel) derivatives .
    • Method : The specific methods and procedures would depend on the particular small molecules being conjugated, but it generally involves peptide synthesis techniques .
    • Outcome : The result is the formation of paclitaxel derivatives that may have enhanced therapeutic properties .
  • Synthesis of cis-substituted cyclopropane carboxylic acids

    • Field : Organic Chemistry
    • Application : Fmoc-Glu(OtBu)-OH can be used as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids .
    • Method : This involves C-H activation of cyclopropane carboxamides using a palladium catalyst .
    • Outcome : The result is the formation of cis-substituted cyclopropane carboxylic acids .
  • Preparation of multi-small molecule-conjugated PTX (paclitaxel) derivatives

    • Field : Medicinal Chemistry
    • Application : Fmoc-Glu(OtBu)-OH can be used as a linker in the preparation of multi-small molecule-conjugated PTX (paclitaxel) derivatives .
    • Method : The specific methods and procedures would depend on the particular small molecules being conjugated, but it generally involves peptide synthesis techniques .
    • Outcome : The result is the formation of paclitaxel derivatives that may have enhanced therapeutic properties .

Safety And Hazards

When handling Fmoc-D-Glu-OtBu, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)20(12-13-21(26)27)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPWHXPXSPIIQZ-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Glu-OtBu

CAS RN

109745-15-5
Record name (4R)-5-(tert-butoxy)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
H Huang, GH Joe, SR Choi, SN Kim… - Bulletin of the Korean …, 2010 - koreascience.kr
Peptide nucleic acids (PNAs) developed in the last decades, are particularly promising clue compounds of nucleic acid mimics, in which the natural sugar-phosphate backbone has …
Number of citations: 9 koreascience.kr
G Gellerman, A Elgavi, Y Salitra… - The Journal of Peptide …, 2001 - Wiley Online Library
Protected N α ‐(aminoallyloxycarbonyl) and N α ‐(carboxyallyl) derivatives of all natural amino acids (except proline), and their chiral inverters, were synthesized using facile and …
Number of citations: 45 onlinelibrary.wiley.com
Y Wang, R Wang, P Li, R Yuan, YM Li, J Shi - Tetrahedron Letters, 2023 - Elsevier
… We obtained intermediate product A by mounting the p-methoxyphenacyl group into the side chain of Fmoc-d-Glu-OtBu through a substitution reaction. The photocaged Glu (B) was …
Number of citations: 2 www.sciencedirect.com
J Lee, JH Griffin, TI Nicas - The Journal of organic chemistry, 1996 - ACS Publications
An efficient solid-phase method for the total synthesis of bacitracin A is reported. This work was undertaken in order to provide a general means of probing the intriguing mode of action …
Number of citations: 59 pubs.acs.org
SS Huang, X Wang, Y Zhang, A Doke… - The …, 2014 - Wiley Online Library
BACKGROUND Prostate specific membrane antigen (PSMA) is overexpressed in prostate cancer and in tumor vasculature. Small molecule based inhibitors of PSMA have promised to …
Number of citations: 67 onlinelibrary.wiley.com
K Ogawa, A Ishizaki, K Takai, Y Kitamura, A Makino… - Scientific Reports, 2017 - nature.com
67 Ga-DOTA-(L-Asp) 11 and 67 Ga-DOTA-(L-Asp) 14 , which have been developed as bone imaging agents, showed a high accumulation in bone and a rapid blood clearance in mice. …
Number of citations: 26 www.nature.com
M De Vleeschouwer, JC Martins… - Journal of Peptide …, 2016 - Wiley Online Library
Cyclic lipodepsipeptides (CLPs) are a group of metabolites produced by Pseudomonas bacteria, involved in various biological functions and displaying a wide range of properties, …
Number of citations: 12 onlinelibrary.wiley.com
V Caciagli, F Cardinali, F Bonelli… - Journal of Peptide …, 1998 - Wiley Online Library
A preparative method for the preparation of large peptides is described. An advantageous theoretical weight of peptide/weight of starting resin ratio (tP w /R w ) of about 0.3 was …
Number of citations: 10 onlinelibrary.wiley.com
N Boutard, S Turcotte, K Beauregard… - Journal of Peptide …, 2011 - Wiley Online Library
The relationship between the conformation and biological activity of the peptide allosteric modulator of the interleukin‐1 receptor 101.10 (D‐Arg‐D‐Tyr‐D‐Thr‐D‐Val‐D‐Glu‐D‐Leu‐D‐…
Number of citations: 19 onlinelibrary.wiley.com
L Ronga, AG Jamieson, K Beauregard… - Peptide Science …, 2010 - Wiley Online Library
The insertion of lactams into peptide analogs can enhance potency and improve receptor selectivity. The synthesis of lactam‐bridged peptide sequences has been accomplished by a …
Number of citations: 10 onlinelibrary.wiley.com

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